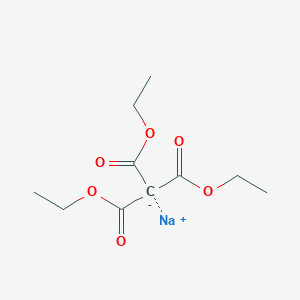
Triethyl Sodium Methanetricarboxylate
Overview
Description
Triethyl Sodium Methanetricarboxylate is a chemical compound that has been used as blocked malonic esters, restricting reaction with alkyl halides to monoalkylation . The unwanted carboxyl group can be removed by treatment with Na alkoxide, LDA, or BCl3 . It provides a useful 2-carbon chain extension method that adds to Michael acceptors under phase-transfer conditions .
Molecular Structure Analysis
The molecular formula of Triethyl Sodium Methanetricarboxylate is C10H16O6 . Its IUPAC Standard InChI is InChI=1S/C10H16O6/c1-4-14-8(11)7(9(12)15-5-2)10(13)16-6-3/h7H,4-6H2,1-3H3 .
Chemical Reactions Analysis
Triethyl Sodium Methanetricarboxylate is used in reactions with alkyl halides for monoalkylation . The unwanted carboxyl group can be removed by treatment with Na alkoxide, LDA, or BCl3 . It provides a useful 2-carbon chain extension method that adds to Michael acceptors under phase-transfer conditions .
Physical And Chemical Properties Analysis
The molecular weight of Triethyl Sodium Methanetricarboxylate is 232.2304 . It has a molecular formula of C10H16O6 .
Scientific Research Applications
Organic Synthesis
Triethyl Sodium Methanetricarboxylate is used in organic synthesis as a blocked malonic ester . It restricts reaction with alkyl halides to monoalkylation . This property makes it a valuable tool in the synthesis of complex organic molecules.
Chain Extension Method
This compound provides a useful 2-carbon chain extension method . It adds to Michael acceptors under phase-transfer conditions . This is particularly useful in the synthesis of larger organic molecules from smaller precursors.
Synthesis of Hsp90 Inhibitors
Triethyl Sodium Methanetricarboxylate is used in the synthesis of novel inhibitors of Hsp90 . Hsp90 is a heat shock protein that plays a key role in the folding, stability, and function of many client proteins. Inhibitors of Hsp90 are being investigated for their potential use in cancer therapy.
Preparation of HIV-1 Integrase Inhibitors
This compound is also used in the preparation of novel dihydroquinoline-3-carboxylic acids . These compounds function as HIV-1 integrase inhibitors . HIV-1 integrase is an enzyme produced by the HIV-1 virus that enables its genetic material to be integrated into the DNA of the infected cell.
Removal of Unwanted Carboxyl Group
The unwanted carboxyl group can be removed by treatment with Na alkoxide, LDA or BCl3 . This property is useful in the preparation of specific organic compounds where the presence of a carboxyl group is not desired.
Research Use
Triethyl Sodium Methanetricarboxylate is marked as Research Use Only (RUO) . This means it’s primarily used in laboratory research applications and not intended for diagnostic or therapeutic use.
Mechanism of Action
Safety and Hazards
In case of eye contact with Triethyl Sodium Methanetricarboxylate, it is recommended to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If inhaled, remove from exposure and lie down .
Future Directions
Triethyl Sodium Methanetricarboxylate has potential applications in organic synthesis, particularly in reactions involving alkyl halides . Its use as a blocked malonic ester provides a useful method for 2-carbon chain extension . Future research may explore further applications of this compound in organic synthesis .
properties
IUPAC Name |
sodium;triethyl methanetricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O6.Na/c1-4-14-8(11)7(9(12)15-5-2)10(13)16-6-3;/h4-6H2,1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWMITKBVUKHDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)[C-](C(=O)OCC)C(=O)OCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyl Sodium Methanetricarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




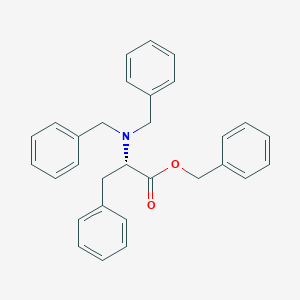
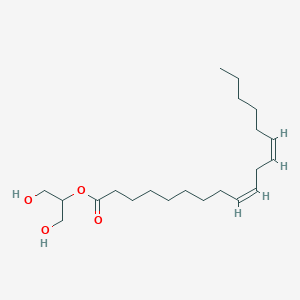
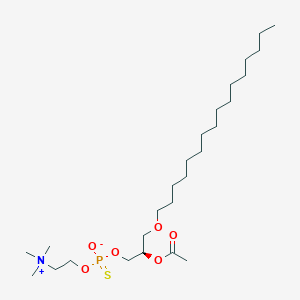

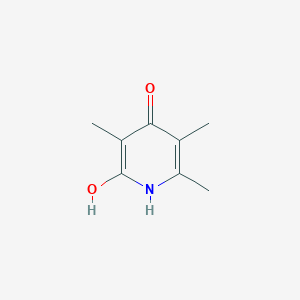
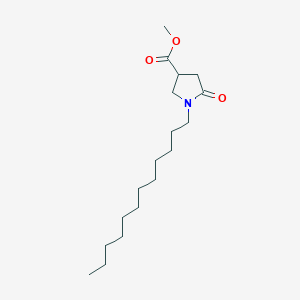
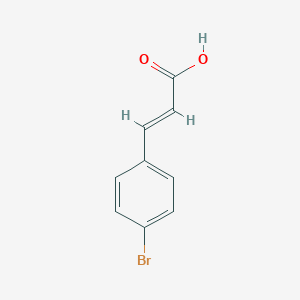
![(R)-2-[(R)-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid](/img/structure/B17452.png)
![(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azaniumyl]propanoate](/img/structure/B17455.png)
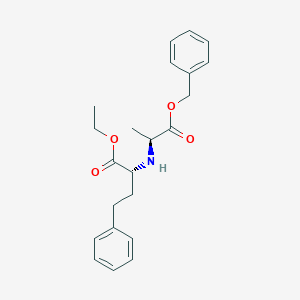

![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester](/img/structure/B17470.png)
